1-Fluoro-3-methoxy-2-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOZUEOZUOBUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698096 | |
| Record name | 1-Fluoro-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40453-80-3 | |
| Record name | 1-Fluoro-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-3-methoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Fluoro 3 Methoxy 2 Propanol and Analogues
Construction via Precursor Functionalization
Halogen Exchange Reactions for Fluorine Incorporation
Halogen exchange (Halex) fluorination is a fundamental and widely practiced method for introducing fluorine into organic molecules. nih.gov This nucleophilic substitution reaction involves the displacement of a more polarizable halogen, typically chlorine or bromine, with a fluoride (B91410) ion. The efficacy of the reaction is often dependent on the choice of fluoride source, solvent, and reaction conditions.
A plausible and direct precursor for the synthesis of 1-fluoro-3-methoxy-2-propanol via this route is 1-chloro-3-methoxy-2-propanol. nih.govchemicalbook.com The reaction proceeds by nucleophilic attack of a fluoride anion on the carbon atom bearing the chlorine, leading to the formation of the C-F bond and displacement of the chloride ion.
Common fluoride sources for this transformation include:
Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. The reactivity is enhanced by using aprotic polar solvents like dimethylformamide (DMF) or sulfolane, which help to solubilize the salt and increase the nucleophilicity of the "naked" fluoride anion. Phase-transfer catalysts are also employed to facilitate the reaction.
Amine-Hydrogen Fluoride Complexes: Reagents such as triethylamine trihydrofluoride (Et₃N • 3HF) offer a homogeneous and less corrosive source of fluoride that can be effective for fluorinating alcohols and their derivatives. organic-chemistry.org These reagents can be particularly effective under microwave irradiation, which can significantly reduce reaction times. organic-chemistry.org
The choice of the leaving group is also critical. While chlorides are common, bromides or sulfonate esters (e.g., mesylates, tosylates) derived from the corresponding diol are often more reactive and can be displaced under milder conditions.
Table 1: Common Reagents for Halogen Exchange Fluorination This table is generated based on established principles of halogen exchange reactions and is for illustrative purposes.
| Fluoride Source | Typical Solvent | Key Characteristics |
|---|---|---|
| Potassium Fluoride (KF) | DMF, Sulfolane, Acetonitrile | Cost-effective; often requires high temperatures or phase-transfer catalysts. |
| Cesium Fluoride (CsF) | DMF, Dioxane | More reactive than KF due to higher solubility and dissociation. |
| Triethylamine Trihydrofluoride (Et₃N • 3HF) | None, or aprotic solvents | Homogeneous liquid reagent, milder than anhydrous HF. organic-chemistry.org |
| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Provides a highly nucleophilic "naked" fluoride ion, but can be basic. |
Addition Reactions to Unsaturated Methoxylated Precursors
An alternative strategy for constructing the this compound framework involves the addition of fluorine across a carbon-carbon double bond in a suitable methoxylated precursor. A logical starting material for such a synthesis would be an unsaturated alcohol like 3-methoxy-2-propen-1-ol or a related allyl ether derivative.
Two primary approaches for this transformation are:
Halofluorination: This two-step process involves the initial addition of a halogen (typically bromine or iodine) and fluorine across the double bond. Reagents for this transformation often combine a halogen source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) with a fluoride source (e.g., amine-HF complexes). The resulting halofluorohydrin intermediate can then undergo reductive dehalogenation to yield the desired fluorohydrin.
Hydrofluorination: The direct addition of hydrogen fluoride (HF) across the double bond can also be envisioned. However, this reaction can be challenging to control due to the corrosive nature of HF and potential for carbocation rearrangements. Milder reagents that can deliver HF, such as Olah's reagent (pyridine·9HF), are often used to improve selectivity and handling. ucla.edu
These addition reactions must be carefully controlled to ensure the correct regioselectivity (Markovnikov vs. anti-Markovnikov addition) to yield the desired 2-hydroxy isomer. The directing influence of the existing hydroxyl and methoxy (B1213986) groups in the precursor plays a crucial role in determining the outcome of the addition.
Innovative Reaction Media and Catalysis in Fluoro-methoxy-propanol Synthesis
Modern synthetic chemistry emphasizes the use of specialized solvents and catalysts to enhance reaction rates, improve selectivity, and promote milder reaction conditions. These innovations are particularly relevant for challenging transformations like fluorination.
Fluorinated Alcohol Solvents in Organic Synthesis
Fluorinated alcohols, most notably 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful, non-nucleophilic solvents that can significantly promote a variety of organic reactions. mdpi.comresearchgate.net Their unique properties stem from:
Strong Hydrogen-Bonding Donation: The electron-withdrawing fluorine atoms render the hydroxyl proton highly acidic, making these solvents exceptional hydrogen-bond donors. This allows them to stabilize anionic species and activate electrophiles, such as epoxides, by coordinating to the oxygen atom.
Low Nucleophilicity: Despite being alcohols, their conjugate bases are highly stabilized, making them very poor nucleophiles. This prevents the solvent from participating in unwanted side reactions.
High Polarity and Ionizing Power: They effectively solvate and stabilize charged intermediates and transition states.
In the context of synthesizing this compound, a key application of fluorinated solvents would be to promote the ring-opening of a precursor like 2-(methoxymethyl)oxirane with a fluoride source. HFIP, for instance, has been shown to be a highly effective medium for the hydrofluorination of epoxides, where it activates the epoxide ring towards nucleophilic attack by fluoride. ucla.edu The use of HFIP can facilitate the reaction under mild conditions, potentially avoiding the need for strong Lewis acid catalysts. ucla.edumdpi.com
Metal-Catalyzed and Organocatalyzed Routes
Catalytic methods offer the potential for highly selective and efficient synthesis, particularly for creating chiral molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of fluorohydrins and related compounds.
Metal-Catalyzed Routes: A prominent metal-catalyzed approach for synthesizing fluorohydrins is the asymmetric ring-opening (ARO) of epoxides. mdpi.com This method is valuable for producing enantiomerically enriched products from simple achiral epoxides. Chiral metal-salen complexes, particularly with Cobalt (Co) and Chromium (Cr), have proven to be effective catalysts for the enantioselective ring-opening of meso-epoxides with fluoride. ucla.edumdpi.com
For instance, a cobalt(II)-salen complex can be used in a dual-catalyst system to promote the highly enantioselective ring-opening of epoxides using benzoyl fluoride as a latent source of fluoride. ucla.eduacs.orgnih.gov This reaction proceeds efficiently at room temperature. ucla.edu Similarly, iron catalysts like Fe(acac)₃ have been used to generate reactive [¹⁸F]FeF species from [¹⁸F]HF, which are effective for opening sterically hindered epoxides to produce fluorohydrins for PET imaging. nih.gov This methodology could be adapted to synthesize this compound from 2-(methoxymethyl)oxirane.
Table 2: Examples of Metal-Catalyzed Asymmetric Ring-Opening of Epoxides with Fluoride This table summarizes findings from related systems to illustrate the potential for synthesizing analogues of this compound.
| Catalyst System | Epoxide Substrate (Analogue) | Fluoride Source | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (salen)Co(II) / Chiral Amine | Cyclohexene oxide | Benzoyl fluoride / HFIP | 86% | 92% | ucla.edu |
| (salen)Co(III)OTs / Chiral Amine | Cyclooctene oxide | Benzoyl fluoride / HFIP | 76% | 95% | ucla.edu |
| Fe(acac)₃ | Sterically hindered steroidal epoxide | [¹⁸F]HF | Good radiochemical purity | N/A (Radiosynthesis) | nih.gov |
Organocatalyzed Routes: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. One of the most successful applications in fluorination is the enantioselective α-fluorination of carbonyl compounds. For example, chiral imidazolidinones can catalyze the direct fluorination of aldehydes with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu A potential route to chiral this compound could involve the organocatalytic fluorination of a precursor like 3-methoxy-2-oxopropanal, followed by stereoselective reduction of the aldehyde and ketone moieties.
Mechanistic Investigations into the Reactivity of 1 Fluoro 3 Methoxy 2 Propanol
Nucleophilic Substitution and Elimination Pathways
Influence of Fluorine and Methoxy (B1213986) Groups on Reaction Kinetics and Selectivity
The kinetics and selectivity of nucleophilic substitution (SN) and elimination (E) reactions of 1-Fluoro-3-methoxy-2-propanol are significantly influenced by the electronic effects of the fluorine and methoxy substituents.
Fluorine Group: The fluorine atom at the C1 position exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density along the carbon backbone, influencing several reaction parameters:
SN2 Reactions: The C-F bond is strong and generally a poor leaving group in intermolecular SN2 reactions. However, intramolecular processes can accelerate its substitution. cas.cn The electron-withdrawing nature of fluorine can also slightly slow down the rate of SN2 reactions at the adjacent C2 carbon by destabilizing the transition state.
SN1 Reactions: A carbocation at C1 is highly destabilized by the inductive effect of fluorine, making an SN1 reaction at this center extremely unlikely. While fluorine's lone pairs can theoretically offer a stabilizing resonance effect for an adjacent carbocation, its inductive effect is dominant. rsc.org
Elimination Reactions: The -I effect of fluorine increases the acidity of the proton at C2, which could favor E2 elimination pathways if a suitable leaving group is present on C2.
Methoxy Group: The methoxy group at the C3 position exhibits two opposing electronic effects:
An electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom.
A potential electron-donating resonance effect (+M) from the oxygen lone pairs.
In the context of substitution at the C2 position (after converting the hydroxyl into a good leaving group), the most profound influence of the methoxy group is its potential for Neighboring Group Participation (NGP) , also known as anchimeric assistance. wikipedia.org The oxygen atom can act as an internal nucleophile, attacking the C2 center and displacing the leaving group. This forms a cyclic oxonium ion intermediate. NGP typically leads to a significant rate enhancement compared to analogous systems without the participating group. mugberiagangadharmahavidyalaya.ac.inchem-station.com The intramolecular nature of this first step is kinetically favorable. chem-station.com
Table 3.1: Comparative Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Potential Impact on Reactivity of this compound |
| Fluoro (-F) | Strongly withdrawing (-I) | Weakly donating (+M) | Destabilizes nearby carbocations; increases acidity of adjacent C-H bonds. nih.govwikipedia.org |
| Methoxy (-OCH₃) | Moderately withdrawing (-I) | Strongly donating (+M) | Can act as a neighboring group to accelerate substitution rates and control stereochemistry. mugberiagangadharmahavidyalaya.ac.in |
Stereochemical Outcomes of Nucleophilic Reactions
The stereochemistry of nucleophilic substitution at the chiral C2 center is highly dependent on the operative mechanism.
SN2 Mechanism: A direct intermolecular SN2 reaction at C2 would proceed with a complete inversion of configuration, as the nucleophile attacks from the side opposite to the leaving group. libretexts.org This is the expected outcome in the absence of neighboring group effects.
SN1 Mechanism: A hypothetical SN1 reaction would involve the formation of a planar carbocation intermediate at C2. Subsequent attack by a nucleophile could occur from either face with equal probability, leading to a racemic mixture of products.
Neighboring Group Participation (NGP): When the methoxy group participates, the reaction proceeds through a double inversion mechanism. spcmc.ac.in
The internal methoxy group attacks the C2 center, displacing the leaving group in a first SN2-like step, which inverts the configuration at C2 to form a cyclic intermediate.
An external nucleophile then attacks one of the carbons of the cyclic intermediate (in this case, C2) in a second SN2 reaction, opening the ring and inverting the configuration back.
Radical Transformations
Generation and Behavior of Radical Intermediates
Carbon-centered radicals of this compound can be generated through several methods, most commonly via hydrogen atom transfer (HAT) from a C-H bond. nih.gov The stability of the resulting radical determines the most likely site of abstraction.
The probable order of C-H bond reactivity towards HAT is: C2-H > C3-H > C1-H
A radical at the C2 position is a secondary radical and is stabilized by the adjacent oxygen atoms of both the hydroxyl and methoxy groups. Radicals at C3 (primary) and C1 (primary) are less stable. While the electronegative fluorine atom at C1 can destabilize a radical at C2 to some extent, the stabilizing influence of the two oxygen atoms is expected to be dominant. A computational study on the similar compound 1-fluoro-2-methoxypropane indicated that hydrogen abstraction by radicals like BrO• is a feasible degradation pathway. researchgate.net
Oxidative and Reductive Radical Processes
Once formed, the carbon-centered radicals can undergo various oxidative and reductive transformations.
Oxidative Processes: In an aerobic environment, the carbon-centered radical will rapidly react with molecular oxygen (O₂) to form a peroxyl radical (ROO•). acs.org This peroxyl radical is a key intermediate in oxidative degradation pathways. For instance, studies on the atmospheric degradation of 1-methoxy-2-propanol initiated by hydroxyl radicals show that the initial radicals formed lead to products like methoxyacetone and methyl formate. acs.org Following a similar logic, the C2 radical of this compound would be expected to form a peroxyl radical, which could then undergo further reactions to yield carbonyl compounds, potentially leading to fragmentation of the carbon skeleton. Oxidative radical reactions are powerful tools for generating molecular complexity. morressier.com
Reductive Processes: Reductive processes typically involve the quenching of the carbon-centered radical by a hydrogen atom donor. This pathway would result in the regeneration of the parent molecule, but with isotopic labeling if a deuterated hydrogen source is used. Such processes are less common in synthetic applications unless specifically designed, for example, in radical-based dehalogenation reactions where a different halogen is present.
Electrophilic Activation and Rearrangements
The hydroxyl group at C2 is a poor leaving group and requires electrophilic activation to participate in substitution or elimination reactions. This can be achieved by:
Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (water).
Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a tosylate or mesylate, which are excellent leaving groups.
Once the hydroxyl group is activated, the molecule can undergo substitution or elimination. The most significant rearrangement pathway would likely be driven by the aforementioned neighboring group participation of the methoxy group. researchgate.net This leads to the formation of a stable five-membered oxonium ion intermediate rather than a discrete, high-energy carbocation. mugberiagangadharmahavidyalaya.ac.in This pathway avoids classical carbocation rearrangements like 1,2-hydride or 1,2-alkyl shifts, which would be less favorable. The formation of the bridged intermediate effectively redirects the reaction pathway, preventing the formation of other constitutional isomers and controlling the stereochemical outcome. wikipedia.org
Acid-Promoted Reactions and Cationic Intermediates
In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The subsequent departure of a water molecule leads to the formation of a carbocationic intermediate. The stability and fate of this carbocation are central to understanding the reaction pathways.
The formation of the secondary carbocation at the C-2 position is the initial step. However, the presence of the electron-withdrawing fluorine atom on the adjacent carbon (C-1) is expected to destabilize this carbocation through a negative inductive effect (-I effect). Conversely, the methoxy group at the C-3 position can exert a positive inductive effect (+I effect) and potentially a positive mesomeric effect (+M effect) through the participation of its lone pair of electrons, which would stabilize the carbocation.
Computational studies on similar fluorinated carbocations have shown that fluorine can, in some cases, stabilize a carbocation through p-π back-bonding, where the lone pairs of the fluorine atom are donated to the vacant p-orbital of the carbocation. nih.gov However, this effect is highly dependent on the geometry and electronic demands of the carbocation. In the case of the 1-fluoro-2-propyl cation that would be formed from this compound, the strong -I effect of fluorine likely dominates, leading to a relatively unstable intermediate.
The table below illustrates the expected relative stability of potential cationic intermediates that could be formed during acid-promoted reactions of this compound, based on general principles of carbocation stability.
| Cationic Intermediate | Position of Positive Charge | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |
| 1-Fluoro-3-methoxypropan-2-yl cation | C-2 | -I effect of fluorine (destabilizing)+I effect of methoxy group (stabilizing) | Moderate |
| 2-Fluoro-3-methoxypropan-1-yl cation | C-1 | -I effect of fluorine (highly destabilizing)Adjacent to methoxy group | Low |
| 1-Fluoropropan-2-yl-3-oxonium ion | O (from methoxy) | Delocalization of charge onto oxygen | High |
Intramolecular Cyclizations and Skeletal Rearrangements
The presence of the methoxy group in this compound introduces the possibility of intramolecular reactions, particularly through neighboring group participation (NGP). wikipedia.orgchem-station.comlibretexts.orgdalalinstitute.comvedantu.com Once the carbocation is formed at the C-2 position, the lone pair of electrons on the oxygen atom of the methoxy group can attack the carbocation intramolecularly.
This intramolecular nucleophilic attack would lead to the formation of a cyclic oxonium ion intermediate. Specifically, a five-membered ring, a tetrahydrofuran derivative, would be formed. This process is often kinetically and thermodynamically favorable due to the formation of a stable five-membered ring. The resulting cyclic intermediate can then be attacked by a nucleophile, leading to a variety of products with retention of stereochemistry. dalalinstitute.com
Skeletal rearrangements are another common pathway for carbocations to achieve greater stability. In the context of the carbocationic intermediates derived from this compound, a 1,2-hydride shift from the C-3 to the C-2 position could occur, which would relocate the positive charge. However, this would result in a primary carbocation, which is generally less stable. A more plausible rearrangement could involve the migration of the methoxymethyl group. Such rearrangements in fluorinated systems have been observed, often leading to a mixture of products. rsc.org
The following table summarizes potential intramolecular reactions of the cationic intermediate of this compound.
| Reaction Type | Participating Group | Intermediate | Potential Product Type |
| Intramolecular Cyclization | Methoxy group | Cyclic oxonium ion (5-membered ring) | Substituted tetrahydrofuran |
| Skeletal Rearrangement | Hydride (from C-3) | Primary carbocation | Rearranged alcohol/ether |
| Skeletal Rearrangement | Methoxymethyl group | Tertiary carbocation (if possible) | Rearranged fluoroether |
Impact of Fluorine on C-O Bond Reactivity and Stability
The presence of a fluorine atom significantly influences the reactivity and stability of the adjacent carbon-oxygen (C-O) bond in this compound. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which in turn affects the electron density and bond strengths of neighboring bonds.
The primary influence of the fluorine atom on the C-O bond of the hydroxyl group is through its strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C bonds, drawing electron density away from the carbon skeleton and towards the fluorine atom. This electron withdrawal strengthens the C-F bond itself but can weaken adjacent bonds.
Specifically, the C-O bond of the alcohol at the C-2 position is influenced by the fluorine at C-1. The electron-withdrawing nature of the fluorine atom makes the carbon at C-2 more electrophilic and can facilitate the departure of the hydroxyl group upon protonation.
The following table provides a comparative overview of the typical bond dissociation energies (BDE) to illustrate the impact of fluorine on bond stability.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| C-H | ~100 |
| C-C | ~88 |
| C-O | ~91 |
| C-F | ~116 |
These are average values and can vary depending on the specific molecular structure.
The data clearly indicates that the C-F bond is substantially stronger than the C-O bond. This difference in bond energy plays a crucial role in the chemical behavior of this compound, favoring reactions that involve the cleavage of the C-O bond over the C-F bond under typical acidic conditions.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 1-Fluoro-3-methoxy-2-propanol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.
High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignment
High-resolution 1D NMR spectra offer precise information on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group (CH₃O-) would appear as a sharp singlet. The protons on the fluorinated carbon (-CH₂F) and the methoxy-adjacent carbon (-CH₂O-) would appear as complex multiplets due to coupling with each other, the adjacent chiral center proton, and the fluorine atom. The proton on the chiral carbon (-CH(OH)-) would also be a multiplet, coupled to the three adjacent methylene (B1212753) protons.
¹³C NMR: The carbon NMR spectrum would display four signals, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms (F, O). The carbon bonded to fluorine (C1) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine-bearing carbon (C2) will also show smaller two-bond couplings (²JCF).
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule. This signal would be split into a complex multiplet, specifically a triplet of doublets, due to coupling with the two geminal protons on C1 (²JHF) and the single vicinal proton on C2 (³JHF).
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
|---|---|---|---|---|
| C1 (-CH₂F) | ~4.5 | Doublet of Triplets (dt), ²JHF ≈ 47, ³JHH ≈ 5 | ~85 | Doublet (d), ¹JCF ≈ 170 |
| C2 (-CHOH) | ~4.0 | Multiplet (m) | ~70 | Doublet (d), ²JCF ≈ 20 |
| C3 (-CH₂O-) | ~3.5 | Doublet of Doublets (dd), ²JHH ≈ 10, ³JHH ≈ 6 | ~75 | Doublet (d), ³JCF ≈ 5 |
| C4 (-OCH₃) | ~3.4 | Singlet (s) | ~59 | Singlet (s) |
| F1 | --- | ~ -230 ppm (¹⁹F NMR, dt, ²JHF ≈ 47, ³JHF ≈ 25) |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the atomic connectivity within the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the proton on C2 and the protons on C1, as well as a cross-peak between the C2 proton and the C3 protons, confirming the propanol (B110389) backbone connectivity. No correlation would be seen for the isolated methoxy singlet. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). nih.gov An HSQC spectrum would show four distinct cross-peaks, definitively linking the proton signal at ~4.5 ppm to the carbon at ~85 ppm (C1), the proton at ~4.0 ppm to the carbon at ~70 ppm (C2), the proton at ~3.5 ppm to the carbon at ~75 ppm (C3), and the methoxy proton signal at ~3.4 ppm to the carbon at ~59 ppm. youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is vital for confirming the connection of functional groups. Key HMBC correlations would include a cross-peak from the methoxy protons (H4) to the C3 carbon, confirming the methoxy ether linkage. Additionally, correlations from the C1 protons to C2, and from the C3 protons to C2, would further solidify the backbone structure. youtube.comyoutube.com
Enantiomeric Excess Determination via Chiral NMR Shift Reagents
Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. This can be achieved using chiral NMR shift reagents, which are typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.govstereoelectronics.orgresearchgate.net
The process works as follows:
The chiral alcohol acts as a Lewis base, with its hydroxyl group coordinating to the Lewis acidic lanthanide center of the chiral shift reagent.
This interaction forms transient diastereomeric complexes: [(R)-alcohol • (chiral reagent)] and [(S)-alcohol • (chiral reagent)].
Because these complexes are diastereomers, they have different physical properties and, crucially, different NMR spectra. stereoelectronics.orgacs.org
In the presence of the reagent, a single peak from the racemic alcohol in a standard NMR spectrum will split into two separate peaks. For instance, the sharp singlet of the methoxy group is often monitored. The integration of the areas of these two new peaks directly corresponds to the ratio of the (R) and (S) enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess (ee). tcichemicals.com
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds, providing a fingerprint of the functional groups present.
Characteristic Functional Group Vibrations
The key functional groups in this compound give rise to characteristic absorption bands in the IR and Raman spectra. These vibrations are essential for confirming the presence of the hydroxyl, ether, and alkyl fluoride (B91410) moieties.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3550 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |
| C-F (Alkyl Fluoride) | Stretching | 1000 - 1100 | Strong |
| C-O (Alcohol & Ether) | Stretching | 1050 - 1150 | Strong |
| O-H (Alcohol) | Bending | 1330 - 1440 | Medium, Broad |
| C-H (CH₂ & CH₃) | Bending | 1350 - 1470 | Medium |
Analysis of Hydrogen Bonding Interactions
Vibrational spectroscopy is particularly sensitive to the effects of hydrogen bonding. uibk.ac.ataip.org In a condensed phase (liquid or solid), the hydroxyl group of this compound will participate in intermolecular hydrogen bonding (O-H···O). This interaction has a distinct and observable effect on the O-H stretching vibration. acs.org
In a very dilute solution in a non-polar solvent, where molecules are isolated, a "free" O-H stretch is observed as a sharp, relatively weak band around 3600-3650 cm⁻¹. jove.com However, in a pure sample or a concentrated solution, hydrogen bonding weakens the O-H bond. This weakening causes the O-H stretching frequency to shift to a lower wavenumber, typically appearing as a very broad and strong absorption band in the 3200-3550 cm⁻¹ region. jove.com The breadth of this band reflects the diverse array of hydrogen-bonding strengths and geometries present in the sample at any given moment. The magnitude of this shift provides a qualitative measure of the average strength of the hydrogen-bonding interactions.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for elucidating the structure and elemental composition of molecules. For this compound, mass spectrometric analysis provides definitive confirmation of its molecular weight and offers insights into its structural connectivity through the examination of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₄H₉FO₂. By calculating the exact mass based on the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen, a theoretical value is obtained. HRMS analysis would be expected to yield an experimental mass that corresponds closely to this theoretical value, thereby confirming the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₉FO₂ |
| Theoretical Exact Mass (Monoisotopic) | 108.05866 Da |
| Nominal Mass | 108 g/mol |
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and subsequently breaks apart into characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. While a published spectrum for this compound is not widely available, a predicted fragmentation pattern can be inferred based on the known behavior of alcohols and ethers.
The molecular ion [C₄H₉FO₂]⁺• would be expected at an m/z of 108. Key fragmentation pathways would likely include:
Alpha-cleavage: The bonds adjacent to the oxygen atoms are prone to breaking. Cleavage between C2 and C3 could yield a fragment at m/z 75 ([CH(OH)CH₂OCH₃]⁺) or cleavage next to the methoxy group could result in the loss of a methyl radical to form a fragment.
A prominent fragment observed in the chloro-analog (1-chloro-3-methoxy-2-propanol) is at m/z 45 ([CH₂OCH₃]⁺), which arises from cleavage between C2 and C3. nih.gov This is a very common and stable fragment for methyl ethers and would be strongly expected for the fluoro-derivative as well.
Loss of a fluoromethyl radical (•CH₂F) via cleavage between C1 and C2 would lead to a fragment at m/z 75 .
Loss of small neutral molecules is also common. Dehydration could lead to a fragment at m/z 90 ([M-H₂O]⁺•), and loss of hydrogen fluoride could produce a fragment at m/z 88 ([M-HF]⁺•).
| m/z | Predicted Fragment Ion | Plausible Origin |
|---|---|---|
| 108 | [C₄H₉FO₂]⁺• | Molecular Ion (M⁺•) |
| 90 | [C₄H₈FO]⁺ | Loss of H₂O |
| 88 | [C₄H₈O₂]⁺• | Loss of HF |
| 75 | [C₃H₇O₂]⁺ | α-cleavage, loss of •CH₂F |
| 45 | [C₂H₅O]⁺ | α-cleavage, [CH₂OCH₃]⁺ fragment |
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, including its conformation and how it packs in a crystal lattice. As of the latest literature review, a crystal structure for this compound has not been reported. However, based on the principles of stereochemistry and the known behavior of similar fluorinated and hydroxylated compounds, a hypothetical solid-state structure can be proposed.
In the absence of experimental data, the solid-state conformation of this compound is expected to be governed by the minimization of steric hindrance and the optimization of intramolecular interactions. The molecule possesses two rotatable bonds (C1-C2 and C2-C3), which would lead to various possible staggered conformations (gauche and anti). It is plausible that an intramolecular hydrogen bond could form between the hydroxyl proton and either the fluorine atom (O-H···F) or the methoxy oxygen (O-H···O). Such an interaction would stabilize a gauche conformation, leading to a folded molecular shape. Crystal packing would involve arranging these molecules in a repeating three-dimensional lattice that maximizes favorable intermolecular forces.
The supramolecular assembly in the crystal lattice of this compound would be dominated by intermolecular hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor and acceptor. It is anticipated that strong O-H···O hydrogen bonds would be the primary interaction, linking molecules together into chains or sheets.
Dipole-Dipole Interactions: The polar C-F and C-O bonds create molecular dipoles that would align to form favorable electrostatic interactions.
Weak Hydrogen Bonds: The methoxy group could act as a hydrogen bond acceptor (O-H···O(methoxy)), and weaker C-H···O and C-H···F interactions are also possible, further stabilizing the crystal lattice. acs.org
The interplay of these forces would dictate the final supramolecular architecture, likely resulting in a densely packed structure where the strong hydrogen-bonding potential of the alcohol is maximized. Fluorinated alcohols are known to exhibit unique hydrogen-bonding properties, which could lead to interesting and complex packing motifs. acs.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
No published studies utilizing Density Functional Theory to determine the ground state geometry and electronic properties of 1-Fluoro-3-methoxy-2-propanol were found.
There is no available research that employs Ab Initio methods for the energetic and spectroscopic prediction of this compound.
Conformational Analysis and Potential Energy Surfaces
A conformational analysis to explore the rotational isomers of this compound and their relative stabilities has not been reported in the scientific literature.
Specific studies on the intramolecular interactions within this compound, including any fluorine-mediated effects, are not available.
Reaction Mechanism Modeling
No research dedicated to the modeling of reaction mechanisms for this compound could be located.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamic behavior, intermolecular interactions, and conformational changes of molecules in condensed phases.
MD simulations of fluorinated alcohols, such as 1,1,1-trifluoro-2-propanol (TFIPA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIPA), in aqueous solutions have provided significant insights into their hydration and the effect of fluorination on intermolecular interactions aip.org. These studies reveal that the presence of fluorine atoms enhances the hydrogen bonding capabilities of the hydroxyl group, leading to stronger interactions with water molecules compared to their non-fluorinated counterparts aip.org.
For this compound, MD simulations in various solvents would be instrumental in understanding its behavior in solution. In an aqueous environment, it is expected that the hydroxyl and methoxy (B1213986) groups would form hydrogen bonds with water molecules, while the fluorinated part of the molecule would exhibit hydrophobic characteristics, influencing the local water structure. The simulations can provide data on radial distribution functions (RDFs), which describe the probability of finding an atom of a solvent molecule at a certain distance from an atom of the solute.
The following table presents hypothetical data that could be obtained from an MD simulation of this compound in water, showing the coordination numbers of water molecules around different functional groups.
| Functional Group | Coordination Number of Water Molecules |
| Hydroxyl (-OH) | 3.5 |
| Methoxy (-OCH3) | 2.8 |
| Fluoromethyl (-CH2F) | 1.2 |
| Note: The data in this table is hypothetical and for illustrative purposes. |
The arrangement of solvent molecules around a solute is known as the solvation shell. Analysis of this shell from MD simulation trajectories can reveal important information about solute-solvent interactions. For this compound, the first solvation shell in water would be primarily composed of water molecules hydrogen-bonded to the hydroxyl and methoxy groups.
The dynamics of these hydrogen bonds are also of great interest. The lifetime of a hydrogen bond can be calculated from the simulation, providing insights into the strength and stability of the solute-solvent interactions. Studies on fluorinated alcohols have shown that the hydrogen bonds they form as donors are stronger and have longer lifetimes compared to those of non-fluorinated alcohols acs.org. This is attributed to the electron-withdrawing effect of the fluorine atoms, which increases the acidity of the hydroxyl proton acs.orgacs.org.
Furthermore, intramolecular hydrogen bonding between the fluorine atom and the hydroxyl group in fluorohydrins has been a subject of interest. Combined NMR spectroscopic and computational analyses have provided evidence for the existence of OH···F intramolecular hydrogen bonds in acyclic γ-fluorohydrins nih.gov. For this compound, the possibility of such an intramolecular interaction could influence its conformational preferences and reactivity.
The following table provides hypothetical hydrogen bond lifetimes for this compound interacting with water, as could be determined from MD simulations.
| Hydrogen Bond Type | Average Lifetime (picoseconds) |
| Propanol (B110389) OH (donor) - Water O | 2.5 |
| Water O (donor) - Propanol OH | 1.8 |
| Water O (donor) - Methoxy O | 1.5 |
| Note: The data in this table is hypothetical and for illustrative purposes. |
Role As a Synthetic Intermediate in Advanced Chemical Synthesis
Precursor for Complex Fluorinated Building Blocks
The strategic placement of fluorine and oxygen functional groups makes 1-Fluoro-3-methoxy-2-propanol a versatile starting material for constructing more elaborate fluorinated molecules.
Synthesis of Fluorinated Cyclic Ethers and Heterocycles
Preparation of Chiral Auxiliaries and Ligands
Chiral auxiliaries are critical tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. sfu.ca These are often derived from readily available chiral starting materials. If this compound were available in an enantiomerically pure form, its stereocenter could, in principle, be used to develop new chiral auxiliaries or ligands. However, there is a lack of specific published research demonstrating the preparation of chiral auxiliaries or ligands directly from this compound.
Scaffold for Novel Functional Materials Research
The incorporation of fluorine into molecules can lead to materials with unique properties such as thermal stability, chemical resistance, and low surface energy. core.ac.uk The 1-fluoro-3-methoxypropyl backbone could serve as a fundamental unit in the design of such materials.
Development of Fluorinated Monomers for Polymer Synthesis
Fluoropolymers are a critical class of materials with widespread industrial applications. 20.210.105 Their synthesis relies on the availability of functionalized fluorinated monomers. The hydroxyl group in this compound could be chemically modified, for example, by esterification with acrylic acid or methacrylic acid, to produce a novel fluorinated monomer. This monomer could then be polymerized or co-polymerized to create polymers with a fluorinated side chain. While this represents a chemically feasible pathway, specific research detailing the synthesis and polymerization of monomers derived from this compound is not currently prominent in the literature.
Integration into Specialty Chemical Scaffolds
The term "scaffold" refers to a core molecular structure upon which more complex molecules are built. The integration of fluorine and methoxy (B1213986) groups can be valuable in designing specialty chemicals like pharmaceuticals and agrochemicals, where these groups can influence properties like metabolic stability and lipophilicity. acgpubs.orgsemanticscholar.org The this compound structure could theoretically be incorporated as a building block into larger, biologically active molecules. However, specific examples of its use as a scaffold in the synthesis of known specialty chemicals are not widely reported.
Enabling Reagent in Organic Synthesis Research
Beyond being a structural precursor, a molecule can also act as a reagent that enables or facilitates a specific chemical transformation. The fluoroalkoxy motif (-ORf) is important in medicinal and agricultural chemistry. researchgate.net While various reagents have been developed to introduce fluoroalkoxy groups, the specific use of this compound as a reagent to deliver the 1-fluoro-3-methoxy-2-propoxy group to other molecules is a specialized application that has not been extensively explored in available research literature.
Investigation in Cascade and Domino Reactions
Cascade and domino reactions represent a paradigm of efficiency in chemical synthesis, where a series of intramolecular or intermolecular transformations occur in a single pot under the same reaction conditions. These processes, which minimize waste and reduce operational complexity, are ideal for the rapid construction of complex molecular architectures. The unique combination of a nucleophilic hydroxyl group, a potentially labile fluorine atom, and a methoxy ether in this compound makes it a promising substrate for investigation in such reaction sequences.
The hydroxyl group of this compound can serve as an initiation point for a cascade sequence. For instance, upon activation, it can participate in intramolecular cyclization reactions. The presence of the fluorine atom on the adjacent carbon can influence the regioselectivity and stereoselectivity of these cyclizations through steric and electronic effects.
While direct experimental evidence for the participation of this compound in complex cascade reactions is still an area of active research, its structural motifs are found in substrates for powerful synthetic transformations. For example, fluorinated alcohols have been utilized in stereoselective polyene cyclization cascades, where the alcohol initiates a series of carbon-carbon bond formations to construct polycyclic systems. nih.gov The strategic placement of the fluorine atom in this compound could be envisioned to direct the folding of a polyene chain in a specific manner, leading to novel steroid-like scaffolds.
A hypothetical domino reaction involving this compound is depicted below. This sequence could be initiated by an oxidation of the secondary alcohol to a ketone. The resulting α-fluoro ketone is a versatile intermediate that can undergo a variety of subsequent reactions. For instance, a subsequent nucleophilic addition followed by an intramolecular substitution could lead to the formation of functionalized heterocyclic compounds.
| Reaction Step | Description | Potential Outcome |
| Step 1: Oxidation | The secondary alcohol of this compound is oxidized to the corresponding ketone. | Formation of 1-fluoro-3-methoxy-2-propanone. |
| Step 2: Nucleophilic Addition | A nucleophile adds to the carbonyl group of the α-fluoro ketone. | Formation of a tertiary alcohol intermediate. |
| Step 3: Intramolecular Cyclization | The newly formed hydroxyl group displaces the fluorine atom via an intramolecular SN2 reaction. | Formation of a substituted oxirane or other heterocyclic ring system. |
| Step 4: Ring Opening | The resulting epoxide can be opened by another nucleophile. | Generation of a highly functionalized acyclic molecule with multiple stereocenters. |
This table presents a hypothetical domino reaction sequence involving this compound, illustrating its potential for the rapid construction of complex molecules.
The development of such domino strategies would offer a powerful tool for the synthesis of complex fluorinated molecules from a simple and readily available starting material. nih.goviupac.org
Role in Multi-component Reactions
Multi-component reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. jocpr.com These reactions are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. The trifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs.
The hydroxyl group of this compound can readily participate as the alcohol component in well-established MCRs such as the Ugi and Passerini reactions. beilstein-journals.org In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide product. The fluorine and methoxy groups would be incorporated into the final structure, providing handles for further functionalization or influencing the biological activity of the resulting molecule.
A plausible multi-component reaction involving this compound is outlined in the following table:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Reaction Type | Potential Product |
| This compound | Benzaldehyde | Aniline | tert-Butyl isocyanide | Ugi Reaction | α-Acylamino amide with fluoro and methoxy functionalities |
| This compound | Acetic acid | Cyclohexyl isocyanide | - | Passerini Reaction | α-Acyloxy amide with fluoro and methoxy functionalities |
This interactive table showcases the potential of this compound as a versatile component in multi-component reactions, leading to the synthesis of diverse and complex molecular scaffolds.
Furthermore, the development of fluorous MCRs (F-MCRs) has demonstrated the utility of fluorinated components in simplifying product purification through fluorous solid-phase extraction. nih.govresearchgate.net While this compound itself is not heavily fluorinated, its derivatives could be appended with a fluorous tag, enabling their use in such efficient synthetic and purification strategies. The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, is a significant area where MCRs are employed. nih.govresearchgate.netalfa-chemistry.com The unique substitution pattern of this compound could be exploited to generate novel fluorinated and methoxylated heterocycles through MCRs, offering access to unexplored chemical space. e-bookshelf.de
This compound stands as a promising and versatile building block for advanced chemical synthesis. Although direct and extensive experimental validation of its role in complex cascade, domino, and multi-component reactions is an area ripe for exploration, its inherent structural and functional features suggest significant potential. The strategic combination of a reactive hydroxyl group, a modulating fluorine atom, and a methoxy moiety provides a platform for the design of novel and efficient synthetic transformations. Future research focused on unlocking the full synthetic utility of this compound will undoubtedly contribute to the ever-evolving field of organic chemistry and the quest for novel, functional molecules.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Fluoro-3-methoxy-2-propanol in laboratory settings?
- Methodological Answer : The synthesis of fluorinated propanols typically involves nucleophilic fluorination or electrophilic substitution. For this compound, a plausible route is the ring-opening of epoxides (e.g., 3-methoxy-1,2-epoxypropane) using hydrofluoric acid (HF) or milder fluorinating agents like KF in polar aprotic solvents (e.g., DMF). Reaction conditions must balance reactivity and safety, as HF poses significant handling risks . Alternative methods may involve Mitsunobu reactions to introduce fluorine via fluorinated alcohols. Optimization should focus on yield (>70%) and purity (≥95%, verified by GC-MS) while minimizing side reactions like elimination.
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Based on GHS classifications for structurally similar propanols (e.g., acute toxicity, skin/eye irritation), researchers should:
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of vapors. Avoid skin contact due to potential irritation (H315/H319) .
- Storage : Keep in a cool (<25°C), dry environment in amber glass bottles under inert gas (N₂/Ar) to prevent degradation. Compatibility tests with container materials (e.g., PTFE-lined caps) are critical to avoid leaching .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols to prevent environmental release .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for confirming fluorine position and purity (δ -200 to -220 ppm for CF₃ groups in similar compounds). ¹H/¹³C NMR can resolve methoxy (-OCH₃, δ ~3.3 ppm) and hydroxyl proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS can detect fragmentation patterns (e.g., loss of HF or CH₃O groups) to validate molecular weight (MW ≈ 122.12 g/mol) and isotopic signatures .
- IR Spectroscopy : Peaks at ~1050 cm⁻¹ (C-F stretch) and ~1100 cm⁻¹ (C-O-C) help confirm functional groups.
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Reactivity : Frontier molecular orbital analysis (HOMO/LUMO gaps) to predict nucleophilic/electrophilic sites.
- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., acetone vs. DMSO) for reactions .
- Thermodynamics : Gibbs free energy profiles for fluorination steps to identify rate-limiting stages. Validation against experimental kinetic data is essential .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, boiling point) of fluorinated propanols?
- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. To address this:
- Purification : Use fractional distillation (bp ~150–160°C estimated) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity samples .
- Standardized Testing : Follow ASTM E1148 for solubility (e.g., in water, logP ~0.5–1.0) under controlled pH/temperature. Compare with databases like PubChem to identify outliers .
- Collaborative Validation : Cross-check data with independent labs using identical instrumentation (e.g., DSC for melting points).
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Enantiomeric purity can significantly impact interactions with chiral biomolecules.
- Chiral Chromatography : Use Chiralpak® IC or AD-H columns with hexane/isopropanol to separate enantiomers (if applicable).
- Activity Assays : Test enantiomers against enzyme targets (e.g., kinases) to correlate configuration with inhibition (IC₅₀). Computational docking (AutoDock Vina) can predict binding poses .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
